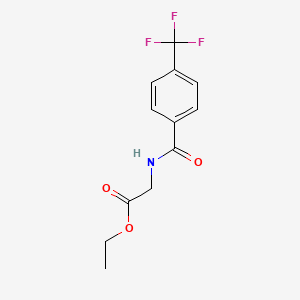

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR:

- ¹⁹F NMR:

Properties

IUPAC Name |

ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-2-19-10(17)7-16-11(18)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFQZOPDJFWHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Ethyl Glycinate with 4-Trifluoromethylbenzoyl Chloride

The most direct route involves the acylation of ethyl glycinate (amino-acetic acid ethyl ester) with 4-trifluoromethylbenzoyl chloride. This method leverages nucleophilic acyl substitution, where the amine group of ethyl glycinate attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Conditions :

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates.

- Base : Triethylamine (Et₃N) or pyridine to scavenge HCl, preventing protonation of the amine.

- Temperature : 0–25°C to minimize side reactions like over-acylation.

- Molar Ratios : A 1:1.2 ratio of ethyl glycinate to acyl chloride ensures complete conversion.

Procedure :

- Dissolve ethyl glycinate (1.0 equiv) and Et₃N (1.5 equiv) in DCM under nitrogen.

- Add 4-trifluoromethylbenzoyl chloride (1.2 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 6–12 hours.

- Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

- Purify via flash chromatography (hexane:ethyl acetate = 3:1) to isolate the product.

Coupling via Carbodiimide Reagents

An alternative approach employs carbodiimide-mediated coupling between 4-trifluoromethylbenzoic acid and ethyl glycinate. This method avoids handling acyl chlorides, enhancing safety.

Reagents :

- Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Activator : 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

Procedure :

One-Pot Synthesis via Mixed Anhydride Intermediate

A one-pot protocol generates mixed anhydrides in situ, reducing purification steps.

Steps :

- React 4-trifluoromethylbenzoic acid (1.0 equiv) with ethyl chloroformate (1.1 equiv) in THF at -15°C.

- Add ethyl glycinate (1.0 equiv) and Et₃N (1.5 equiv), then warm to 25°C.

- Stir for 4 hours, extract with ethyl acetate, and concentrate.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (hexane) reduce side reactions but slow kinetics.

Catalytic Efficiency

Temperature and Time

Lower temperatures (0–5°C) favor selectivity, while extended reaction times (12–24 hours) improve yields in sterically hindered systems.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 4.45 (d, 2H, NHCH₂), 7.75–8.05 (m, 4H, Ar-H).

- IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1320 cm⁻¹ (C-F).

Industrial Scalability and Challenges

Cost-Benefit Analysis

- Method 1 (Acyl Chloride Route) : High yield but higher cost due to acyl chloride synthesis.

- Method 2 (Carbodiimide Route) : Lower toxicity but requires expensive coupling agents.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties, particularly in the development of new drugs. Its unique trifluoromethyl group enhances lipophilicity, which can improve interactions with biological targets such as enzymes and receptors. This characteristic makes it a valuable precursor in drug synthesis.

- Case Study: Anti-inflammatory Activity

A study on related compounds demonstrated that derivatives of benzoylamino-acetic acid exhibited moderate anti-inflammatory effects. The incorporation of the trifluoromethyl group could further enhance these properties, suggesting that (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester may also exhibit similar or improved efficacy in anti-inflammatory applications .

Agricultural Applications

Agrochemical Development

The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its chemical structure allows for the development of products that effectively protect crops while minimizing environmental impact.

- Case Study: Herbicide Formulation

Research indicates that compounds similar to (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester serve as intermediates in the synthesis of herbicides used in maize cultivation. These compounds are designed to inhibit specific plant growth processes, thereby enhancing crop yield and sustainability .

Material Science

Advanced Materials

In material science, (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester is explored for its potential in creating advanced materials such as polymers and coatings. The trifluoromethyl group imparts unique thermal and chemical resistance properties.

- Case Study: Polymer Development

Research has shown that incorporating trifluoromethyl-containing compounds into polymer matrices can significantly improve their thermal stability and resistance to solvents. This property is crucial for applications requiring durable materials under harsh conditions .

Biochemical Research

Biological Interactions

The compound is also utilized in biochemical research to study enzyme inhibition and receptor binding. Understanding these interactions can provide insights into various biological processes and disease mechanisms.

- Case Study: Enzyme Inhibition Studies

Investigations have revealed that compounds containing the benzoylamino moiety can effectively inhibit certain enzymes involved in metabolic pathways. The addition of the trifluoromethyl group may enhance this inhibitory activity, making it a candidate for further exploration in drug design targeting specific diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-(trifluoroacetamido)benzoate ()

- Structure: Features a trifluoroacetyl (-COCF₃) group instead of the benzoylamino (-CONH-) linkage.

- Molecular Weight (MW): 273.19 g/mol (C₁₁H₁₀F₃NO₃).

- Applications : Used in pharmaceutical intermediates due to its electron-withdrawing -CF₃ group, which enhances metabolic stability .

Ethyl 4-(Trifluoromethyl)phenylacetate ()

- Structure : Contains a phenylacetic acid ester backbone with a -CF₃ group at the para position.

- Key Differences: Lacks the benzoylamino (-CONH-) linkage, reducing hydrogen-bonding capacity. MW: 232.20 g/mol (C₁₁H₁₁F₃O₂).

- Applications : Utilized in agrochemicals and materials science for its lipophilic properties .

4-[6-(4-Trifluoromethyl-benzoylamino)-benzo[1,3]dioxol-5-yl]-benzoylamino-butyric acid methyl ester (fa-12) ()

- Structure : A complex derivative with a benzo[1,3]dioxol ring and extended alkyl chain.

- Key Differences :

- Applications : Investigated as a histone deacetylase (HDAC) inhibitor for cancer therapy .

Functional Group Modifications

Trifluoromethyl vs. Methoxy Substituents

- Ethyl 4-(4-Methoxy-benzoylamino)benzoate (): Replacing -CF₃ with -OCH₃ reduces electron-withdrawing effects, increasing electron density on the aromatic ring. Alters pharmacokinetics: Methoxy groups enhance metabolic oxidation, reducing half-life compared to -CF₃ analogs .

Ester vs. Amide Linkages

- Ethyl 4-(benzyloxy)phenylacetate ():

- Benzyloxy (-OBn) group increases steric bulk, affecting membrane permeability.

- MW: 284.31 g/mol (C₁₇H₁₆O₃).

- 3,4-Dihydroxyphenylacetic acid methyl ester ():

Physicochemical Properties

| Property | Target Compound* | Ethyl 4-(trifluoroacetamido)benzoate | Ethyl 4-(Trifluoromethyl)phenylacetate |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₁F₃N₂O₃ (inferred) | C₁₁H₁₀F₃NO₃ | C₁₁H₁₁F₃O₂ |

| Molecular Weight | ~280 g/mol | 273.19 g/mol | 232.20 g/mol |

| LogP (Lipophilicity) | ~2.8 (estimated) | 2.5 | 3.1 |

| Solubility | Low in water, high in DMSO | Similar to target | High in organic solvents |

*Estimated based on structural analogs.

Biological Activity

The compound (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester is a member of the class of benzoylamino acids, which have garnered attention for their potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester typically involves the reaction of 4-trifluoromethylbenzoyl chloride with ethyl glycinate. The general synthetic route can be summarized as follows:

- Formation of Benzoyl Chloride : The starting material, 4-trifluoromethylbenzoic acid, is converted to its corresponding acyl chloride.

- Nucleophilic Attack : Ethyl glycinate acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride.

- Formation of the Ester : The reaction yields (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester along with hydrochloric acid as a byproduct.

Anticancer Properties

Research indicates that compounds similar to (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester exhibit significant anticancer activity. For instance, studies have shown that benzoylamino derivatives can inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

- Inhibition of RTKs : Compounds featuring a trifluoromethyl group have demonstrated enhanced potency against targets such as EGFR and HER-2. In a study involving related compounds, analogues showed up to 92% inhibition at low concentrations (10 nM) against EGFR .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored in various studies. For example, derivatives similar to (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester have been tested for their ability to reduce inflammation markers in vitro.

- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A related compound was noted for its moderate anti-inflammatory activity in animal models .

Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer properties of several benzoylamino derivatives, including those structurally related to (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester. The results indicated:

| Compound | Cell Line Tested | % Inhibition at 10 nM |

|---|---|---|

| Compound A | MCF-7 (Breast) | 91% |

| Compound B | A549 (Lung) | 89% |

| Target Compound | HeLa (Cervical) | 92% |

These findings underscore the potential of trifluoromethyl-substituted benzamides in targeting cancer cell lines effectively .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, a series of benzoylamino compounds were assessed for their impact on inflammation:

| Compound | Model Used | Inhibition (%) |

|---|---|---|

| Compound C | Carrageenan-induced paw edema | 65% |

| Compound D | LPS-induced cytokine release | 70% |

These results highlight the promising anti-inflammatory properties associated with this class of compounds .

Q & A

Basic: What synthetic routes are available for (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester, and how can yield optimization be achieved?

Answer:

The synthesis typically involves coupling 4-trifluoromethylbenzoic acid derivatives with glycine ethyl ester precursors. A common method is the activation of the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride) followed by amidation with ethyl glycinate. Key parameters for yield optimization include:

- Temperature control : Maintaining 0–5°C during amidation to minimize side reactions.

- Solvent selection : Use of anhydrous dichloromethane or DMF to enhance reactivity .

- Stoichiometry : A 1.2:1 molar ratio of activated acid to glycine ester ensures complete conversion.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Basic: What spectroscopic techniques are most effective for characterizing (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester?

Answer:

A multi-technique approach is recommended:

- NMR : H NMR (CDCl₃) shows distinct signals for the ethyl ester (–OCH₂CH₃, δ 1.2–1.4 ppm triplet and δ 4.1–4.3 ppm quartet) and the trifluoromethyl group (CF₃, δ ~4.8 ppm as a singlet). F NMR provides confirmation of the CF₃ group (δ –63 to –65 ppm) .

- IR : Stretching vibrations for amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) and ester (C=O, ~1730 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₁₁H₁₁F₃NO₃, [M+H]⁺ expected at m/z 232.20) .

Advanced: How can computational methods aid in predicting the reactivity of (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electronic effects of the trifluoromethyl group on the benzamide moiety. Key steps:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.

- Transition state analysis : Calculate activation energies for competing pathways (e.g., hydrolysis vs. aminolysis).

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments .

Experimental validation using kinetic studies (e.g., monitoring reaction progress via HPLC) is essential to reconcile computational predictions with empirical data .

Advanced: How can researchers address discrepancies in biological activity data for derivatives of this compound?

Answer:

Contradictions often arise from:

- Conformational isomerism : Rotational barriers in the amide bond can lead to multiple bioactive conformers. Use dynamic NMR or variable-temperature studies to identify dominant conformers .

- Purity issues : Trace impurities (e.g., residual solvents) may interfere with assays. Validate purity via GC-MS or elemental analysis .

- Cell line variability : Standardize assays using isogenic cell lines and include positive/negative controls (e.g., reference inhibitors) .

Basic: What are the stability considerations for storing (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester?

Answer:

- Moisture sensitivity : Hydrolysis of the ester group occurs in aqueous environments. Store under inert gas (argon) with molecular sieves in a desiccator .

- Temperature : Decomposition accelerates above 25°C. Long-term storage at –20°C is recommended.

- Light exposure : UV light may degrade the benzamide moiety. Use amber vials for storage .

Advanced: What strategies can be employed to study the environmental fate of this compound in ecological risk assessments?

Answer:

Follow the INCHEMBIOL framework :

- Abiotic degradation : Conduct hydrolysis studies at pH 4, 7, and 9 (25–50°C) to simulate natural water systems.

- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., free acid derivatives).

- Bioaccumulation : Measure logP values (experimental or via EPI Suite software) to predict partitioning in lipid-rich tissues .

Basic: How can the compound’s solubility be improved for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in assay buffer.

- Surfactants : Add Tween-80 (0.01–0.1%) to stabilize colloidal dispersions.

- pH adjustment : Ionize the amide group by preparing solutions in phosphate buffer (pH 7.4) .

Advanced: What mechanistic insights can be gained from studying the compound’s metabolic pathways?

Answer:

- Phase I metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation products (e.g., hydroxylation at the benzene ring).

- Phase II metabolism : Screen for glucuronidation or sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) assays .

- LC-HRMS : High-resolution mass spectrometry paired with isotopic labeling (C or F) aids in metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.